Giredestrant - 1953133-47-5

Giredestrant

Catalog Number: EVT-505568
CAS Number: 1953133-47-5
Molecular Formula: C27H31F5N4O
Molecular Weight: 522.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Giredestrant is an orally available selective estrogen receptor degrader/downregulator (SERD), with potential antineoplastic activity. Upon oral administration, giredestrant specifically targets and binds to the estrogen receptor (ER) and induces a conformational change that promotes ER degradation. This prevents ER-mediated signaling and inhibits both the growth and survival of ER-expressing cancer cells.
Overview

Giredestrant is an investigational compound classified as a selective estrogen receptor antagonist and degrader, specifically targeting estrogen receptor-positive breast cancer. It is designed to inhibit estrogen signaling by binding to estrogen receptors and promoting their degradation, thereby reducing the proliferation of cancer cells that rely on estrogen for growth. Giredestrant is currently being evaluated in clinical trials, particularly for patients with locally advanced or metastatic breast cancer who have previously undergone endocrine therapy.

Source and Classification

Giredestrant, also known by its developmental code GDC-9545, falls under the category of selective estrogen receptor degraders. This class of drugs aims to provide an alternative to traditional endocrine therapies by not only blocking estrogen receptors but also promoting their degradation. The compound is synthesized through advanced organic chemistry techniques and is undergoing rigorous testing in clinical settings to assess its efficacy and safety profiles in treating estrogen receptor-positive breast cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of Giredestrant involves several key steps that utilize sophisticated organic synthesis techniques. One notable method includes the Pictet–Spengler reaction, which is leveraged for constructing the core structure of the molecule. The process also incorporates a convergent manufacturing approach that enhances yield and efficiency. A robust aziridine synthesis has been developed as part of this process, allowing for the production of critical intermediates necessary for Giredestrant's synthesis .

Key Steps in Synthesis

  1. Pictet–Spengler Reaction: This reaction is utilized to form the indole structure integral to Giredestrant.
  2. Aziridine Synthesis: A Wenker aziridine synthesis method is employed to create essential intermediates.
  3. C-N Coupling Reactions: These reactions are crucial for forming carbon-nitrogen bonds that are pivotal in constructing the final molecular architecture.
Molecular Structure Analysis

Structure and Data

Giredestrant features a complex molecular structure characterized by its selective binding affinity for estrogen receptors. The molecular formula for Giredestrant is C23_{23}H28_{28}F2_{2}N2_{2}O3_{3}, with a molecular weight of approximately 422.48 g/mol. The structural analysis reveals multiple functional groups that facilitate its mechanism of action, including fluorinated motifs that enhance its pharmacological properties .

Structural Features

  • Fluorine Atoms: These contribute to increased metabolic stability.
  • Indole Core: A significant feature that aids in receptor binding.
  • Side Chains: Tailored to optimize interaction with estrogen receptors.
Chemical Reactions Analysis

Reactions and Technical Details

Giredestrant undergoes various chemical reactions during its metabolism and interaction with biological systems. The primary reaction mechanism involves binding to estrogen receptors, leading to receptor degradation through ubiquitin-proteasome pathways. This process effectively reduces the levels of active estrogen receptors within cancer cells, inhibiting their growth and proliferation.

Key Reaction Mechanisms

  1. Binding Affinity: Giredestrant binds selectively to estrogen receptors, preventing estrogen from exerting its effects.
  2. Receptor Degradation: Promotes the ubiquitination of bound receptors, leading to their degradation in proteasomes.
  3. Signal Transduction Inhibition: Disrupts downstream signaling pathways associated with cell proliferation.
Mechanism of Action

Process and Data

  • Receptor Binding: High-affinity binding results in effective blockade of estrogen signaling.
  • Degradation Pathway: The drug enhances proteasomal degradation pathways, leading to diminished receptor availability.
  • Clinical Outcomes: Preliminary studies indicate potential benefits in progression-free survival among patients with specific mutations (e.g., ESR1 mutations) compared to traditional therapies .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Exhibits stability under various conditions but requires protection from light.

Chemical Properties

  • pH Stability Range: Effective within physiological pH ranges.
  • Metabolic Stability: Designed for prolonged action with minimal first-pass metabolism.

Relevant data indicate that Giredestrant maintains a favorable safety profile comparable to existing endocrine therapies while demonstrating unique pharmacokinetic properties that enhance its therapeutic potential .

Applications

Giredestrant is primarily investigated for its application in treating estrogen receptor-positive breast cancer, particularly in patients who have experienced disease progression after prior endocrine therapies. Its dual action as an antagonist and degrader positions it as a promising candidate within the evolving landscape of targeted breast cancer therapies.

Scientific Uses

  • Clinical Trials: Currently undergoing phase Ia/b trials assessing efficacy and safety in advanced breast cancer settings.
  • Combination Therapies: Evaluated in conjunction with other agents like palbociclib to enhance therapeutic outcomes .
  • Research Tool: Used in studies exploring mechanisms of resistance in hormone-dependent cancers.

Properties

CAS Number

1953133-47-5

Product Name

Giredestrant

IUPAC Name

3-[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoropropan-1-ol

Molecular Formula

C27H31F5N4O

Molecular Weight

522.6 g/mol

InChI

InChI=1S/C27H31F5N4O/c1-16-9-20-19-5-2-3-6-23(19)34-25(20)26(36(16)14-27(31,32)15-37)24-21(29)10-17(11-22(24)30)33-18-12-35(13-18)8-4-7-28/h2-3,5-6,10-11,16,18,26,33-34,37H,4,7-9,12-15H2,1H3/t16-,26-/m1/s1

InChI Key

GQCXHIKRWBIQMD-AKJBCIBTSA-N

SMILES

CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25

Canonical SMILES

CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.